

Application Note: Quantification of Nodularin in Aqueous Samples using HPLC with UV Detection

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Compound of Interest

Compound Name: Nodularin

Cat. No.: B043191

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Introduction

Nodularin (NOD) is a potent cyclic pentapeptide hepatotoxin produced by the cyanobacterium *Nodularia spumigena*. The occurrence of toxic cyanobacterial blooms in brackish and marine environments poses a significant threat to public health and ecosystems. Consequently, robust and reliable analytical methods for the quantification of **nodularin** in water samples are essential for monitoring water quality and ensuring public safety. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for this purpose, offering a balance of sensitivity, specificity, and accessibility. This application note provides a detailed protocol for the quantification of **nodularin** in aqueous samples using HPLC-UV, including sample preparation, chromatographic conditions, and method validation parameters.

Principle

This method involves the extraction and concentration of **nodularin** from water samples using Solid-Phase Extraction (SPE). For samples containing cyanobacterial cells, a cell lysis step is performed to release intracellular toxins. The extracted and concentrated sample is then injected into a reverse-phase HPLC system. **Nodularin** is separated from other sample components on a C18 column and detected by its characteristic UV absorbance at 238 nm. Quantification is achieved by comparing the peak area of **nodularin** in the sample to a calibration curve prepared from certified standards.

Materials and Reagents

- **Nodularin** certified reference material (CRM)
- HPLC grade methanol
- HPLC grade acetonitrile
- HPLC grade water
- Trifluoroacetic acid (TFA) or Formic acid
- C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)
- Glass fiber filters (e.g., 0.7 μm)
- Syringe filters (e.g., 0.45 μm , PTFE)
- Volumetric flasks, pipettes, and vials

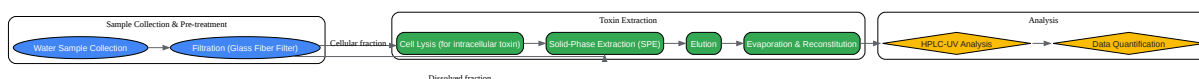
Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of **nodularin** in methanol at a concentration of 100 $\mu\text{g/mL}$. From this stock solution, prepare a series of working standard solutions in methanol or mobile phase, ranging from 0.1 $\mu\text{g/mL}$ to 10.0 $\mu\text{g/mL}$, for the preparation of calibration curves.

Sample Preparation

The following workflow outlines the sample preparation process:



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Caption: Experimental workflow for **nodularin** quantification.

4.2.1. Cell Lysis (for intracellular **nodularin**)

For water samples containing cyanobacterial blooms, it is necessary to lyse the cells to release intracellular toxins.

- Filter a known volume of the water sample through a glass fiber filter to separate the cyanobacterial cells from the water. The filtrate can be analyzed for extracellular **nodularin**.
- The filter with the collected cells can be subjected to one of the following lysis methods:
 - Freeze-Thaw: Place the filter in a tube with a small volume of 80% methanol. Freeze the sample at -20°C and then thaw it at room temperature. Repeat this cycle three times.
 - Sonication: Place the filter in a tube with 80% methanol and sonicate in an ultrasonic bath for 15-30 minutes.
- After lysis, centrifuge the sample and collect the supernatant for SPE.

4.2.2. Solid-Phase Extraction (SPE)

- Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to dry out.
- Sample Loading: Load the water sample (filtrate from the initial filtration step or the supernatant from the cell lysis step) onto the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
- Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any interfering polar compounds.
- Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
- Elution: Elute the retained **nodularin** from the cartridge with 5 mL of methanol into a clean collection tube.

- Concentration and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known, small volume (e.g., 1 mL) of the initial mobile phase.
- Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

The following table summarizes the recommended HPLC-UV conditions for the analysis of **nodularin**.

Parameter	Recommended Conditions
HPLC System	Agilent 1200 series or equivalent
Column	C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	HPLC grade water with 0.1% TFA or Formic Acid
Mobile Phase B	Acetonitrile with 0.1% TFA or Formic Acid
Gradient Program	0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 70-30% B; 20-25 min: 30% B
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
UV Detector	Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength	238 nm

Data Analysis and Quantification

Identify the **nodularin** peak in the sample chromatogram by comparing its retention time with that of the certified standard. Create a calibration curve by plotting the peak area of the

nodularin standards against their corresponding concentrations. Perform a linear regression analysis on the calibration curve. The concentration of **nodularin** in the sample is calculated using the regression equation of the calibration curve.

Method Validation Data

The following table summarizes typical performance data for the quantification of **nodularin** by HPLC-UV. These values are indicative and should be verified by the user's laboratory.

Parameter	Typical Value
Linearity (R^2)	> 0.995
Linear Range	0.1 - 5.0 µg/mL
Limit of Detection (LOD)	~0.05 µg/L (after SPE concentration)
Limit of Quantification (LOQ)	~0.15 µg/L (after SPE concentration)
Recovery	85 - 110%
Precision (RSD)	< 15%

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **nodularin** in aqueous samples using HPLC with UV detection. The described method, incorporating solid-phase extraction for sample clean-up and concentration, is robust, sensitive, and suitable for routine monitoring of this potent cyanotoxin. The provided method parameters and validation data serve as a valuable resource for researchers, scientists, and drug development professionals involved in water quality assessment and toxin analysis.

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